(4-fluorophenyl)dimethylphosphine oxide

Description

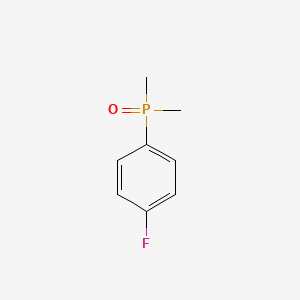

(4-Fluorophenyl)dimethylphosphine oxide is an organophosphorus compound featuring a dimethylphosphine oxide group (OP(CH₃)₂) attached to a para-fluorinated phenyl ring. This structure combines the electron-withdrawing effects of fluorine with the steric and electronic properties of the dimethylphosphine oxide moiety.

Properties

IUPAC Name |

1-dimethylphosphoryl-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FOP/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTDYQNCOPRHER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-fluorophenyl)dimethylphosphine oxide typically involves the reaction of 4-fluorophenylphosphine with dimethylphosphine oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (4-Fluorophenyl)dimethylphosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state phosphine oxides.

Reduction: It can be reduced back to the corresponding phosphine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products:

Oxidation: Higher oxidation state phosphine oxides.

Reduction: Corresponding phosphine.

Substitution: Substituted phenylphosphine oxides with various functional groups.

Scientific Research Applications

Polymer Modification

Flame-Retardant Epoxy Resins

One of the primary applications of 4-FPO is in the modification of epoxy resins to enhance their flame-retardant properties. Research has shown that incorporating 4-FPO into epoxy formulations significantly improves their performance:

- Flame Retardancy : The limiting oxygen index (LOI) for epoxy resin modified with 0.6 wt% of phosphorus from 4-FPO increased to 31.6%, achieving a UL-94 V-0 rating, indicating excellent flame resistance .

- Thermal Properties : The peak heat release rate decreased by 39%, while the average heat release rate and total heat release were reduced by 24% and 19%, respectively. These improvements are attributed to the quenching effect in gas phases and barrier effects in condensed phases, enhancing thermal stability .

Hydrophobicity and Dielectric Properties

The modification of epoxy resins with 4-FPO also leads to improved hydrophobicity and dielectric properties, making them suitable for electronic applications where moisture resistance is critical .

Catalytic Applications

Catalyst in Organic Synthesis

4-FPO serves as an effective catalyst in various organic reactions, particularly in hydroformylation processes. Its ability to facilitate these reactions allows for the synthesis of aldehydes from alkenes, which are important intermediates in the production of alcohols and acids:

- Hydroformylation Reactions : It has been identified as a catalyst for hydroformylation, where it aids in the addition of formyl groups to alkenes, expanding its utility in synthetic organic chemistry .

Crosslinking Agent

In addition to its role as a catalyst, 4-FPO is utilized as a crosslinking agent in polymer electrolyte membranes for fuel cell applications. This enhances the mechanical properties and thermal stability of the membranes, crucial for efficient fuel cell operation .

Case Study 1: Epoxy Resin Modification

In a study published in the Journal of Applied Polymer Science, researchers synthesized a series of epoxy resins modified with varying concentrations of 4-FPO. The results demonstrated that even small amounts of 4-FPO could significantly enhance flame retardancy without compromising mechanical integrity. The study concluded that such modifications could lead to safer materials for industrial applications .

Case Study 2: Catalytic Efficiency

A research article highlighted the effectiveness of 4-FPO as a catalyst in hydroformylation reactions, showcasing its ability to improve reaction yields compared to traditional catalysts. The study emphasized that the unique structure of 4-FPO allows for better coordination with metal catalysts, leading to enhanced catalytic activity .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Polymer Modification | Flame-retardant epoxy resins | Improved LOI, thermal stability |

| Catalysis | Hydroformylation reactions | Enhanced yields |

| Crosslinking | Polymer electrolyte membranes for fuel cells | Increased mechanical properties |

Mechanism of Action

The mechanism of action of (4-fluorophenyl)dimethylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can act as a Lewis base, coordinating with metal ions or other electrophilic centers. This interaction can modulate the activity of the target molecules, leading to various biological and chemical effects.

Comparison with Similar Compounds

Bis(4-fluorophenyl)phosphine oxide

- Structure : Two 4-fluorophenyl groups attached to phosphorus.

- Electronic Effects : Strong electron-withdrawing nature due to dual fluorine substituents.

- Steric Effects: Nonplanar geometry induced by steric repulsion between fluorine and the macrocycle in porphyrin complexes .

- Applications : Used in ligand synthesis and materials science due to its stability and reactivity in nucleophilic additions .

Di-p-tolylphosphine Oxide

- Structure : Two 4-methylphenyl groups attached to phosphorus.

- Electronic Effects : Electron-donating methyl groups reduce Lewis basicity compared to fluorine-substituted analogs.

- Applications: Limited explicit data, but methyl groups may enhance solubility in organic matrices .

(4-(Dimethylamino)phenyl)dimethylphosphine Oxide

- Structure: Dimethylamino group at the para position.

- Electronic Effects: Electron-donating dimethylamino group increases basicity, contrasting with fluorine’s electron-withdrawing effects.

- Applications: Potential in drug design due to tunable H-bonding and solubility properties .

(4-Isothiocyanatobutyl)dimethylphosphine Oxide

- Structure : Aliphatic chain with an isothiocyanate terminus.

- Reactivity : The isothiocyanate group enables conjugation with biomolecules, making it useful in bioconjugation chemistry .

Key Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Selected Phosphine Oxides

Biological Activity

(4-Fluorophenyl)dimethylphosphine oxide, a phosphine oxide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, antibacterial properties, and mechanisms of action based on recent studies.

Chemical Structure and Properties

This compound can be represented as follows:

- Chemical Formula : CHFOP

- Molecular Weight : Approximately 188.16 g/mol

The presence of the fluorine atom at the para position of the phenyl ring is significant for its biological activity, influencing both pharmacokinetics and interactions with biological targets.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation:

- IC Values : The compound exhibited varying IC values against different cancer cell lines, indicating its potency. For example, an IC value of 12 nM was reported in one study against KARPAS422 lymphoma cells .

Antibacterial Properties

In addition to its anticancer activity, this compound has demonstrated antibacterial effects. It was tested against several strains of Gram-positive bacteria, showing moderate to significant activity:

- Activity Against Bacteria : The compound displayed effective inhibition against Staphylococcus aureus and other pathogenic strains, suggesting its potential as an antibacterial agent .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have been proposed based on current research:

- Induction of Apoptosis : In cancer cells, the compound appears to induce apoptosis through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and activation of caspases .

- Inhibition of Signaling Pathways : The compound may inhibit critical signaling pathways involved in cell survival and proliferation, such as the AKT pathway, which is often upregulated in cancer cells .

Study 1: Anticancer Activity

A study published in 2021 investigated the cytotoxic effects of various phosphine oxides, including this compound. The results indicated that this compound significantly inhibited the growth of human promyelocytic leukemia (HL-60) cells with an IC value comparable to known chemotherapeutic agents .

Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of phosphine oxides. This compound was found to be effective against several strains of Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to other phosphine oxides:

| Compound Name | IC (Cancer Cell Lines) | Antibacterial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | 12 nM (KARPAS422) | Moderate | ROS generation; apoptosis induction |

| Other Phosphine Oxides | Varies | Varies | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.